(R)-dihydrolipoate

Description

(R)-Dihydrolipoate (DHLA) is the reduced form of α-lipoic acid (ALA), a naturally occurring dithiol compound critical in mitochondrial metabolism as a cofactor for dehydrogenase complexes . ALA is absorbed from the diet, transported across membranes (including the blood-brain barrier), and intracellularly reduced to DHLA via NADH-dependent enzymes . DHLA exhibits potent antioxidant properties, scavenging reactive oxygen species (ROS) such as hydroxyl radicals, superoxide, and peroxyl radicals . It also regenerates endogenous antioxidants (e.g., vitamins C and E) and elevates glutathione (GSH) levels, enhancing cellular redox homeostasis . Unlike GSH, DHLA is amphipathic, allowing protection in both intracellular and extracellular environments .

Properties

Molecular Formula |

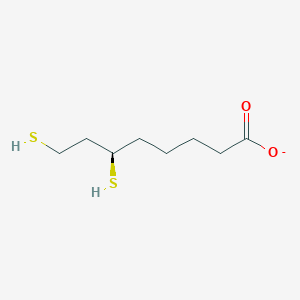

C8H15O2S2- |

|---|---|

Molecular Weight |

207.3 g/mol |

IUPAC Name |

(6R)-6,8-bis(sulfanyl)octanoate |

InChI |

InChI=1S/C8H16O2S2/c9-8(10)4-2-1-3-7(12)5-6-11/h7,11-12H,1-6H2,(H,9,10)/p-1/t7-/m1/s1 |

InChI Key |

IZFHEQBZOYJLPK-SSDOTTSWSA-M |

Isomeric SMILES |

C(CCC(=O)[O-])C[C@H](CCS)S |

Canonical SMILES |

C(CCC(=O)[O-])CC(CCS)S |

Origin of Product |

United States |

Comparison with Similar Compounds

α-Lipoic Acid (ALA)

Structural and Functional Relationship

- DHLA is the active, reduced form of ALA. ALA’s oxidized form contains a disulfide bond, whereas DHLA has two free thiol groups, enhancing its radical-scavenging capacity .

- Antioxidant Potency : DHLA is more effective than ALA in neutralizing superoxide and peroxyl radicals . DHLA also regenerates ALA via redox cycling, creating a sustained antioxidant system .

- Biological Effects : While both modulate NF-κB transcription, DHLA enhances DNA binding of NF-κB, whereas ALA inhibits it, highlighting divergent redox regulatory roles .

Therapeutic Implications

- ALA requires reduction to DHLA for maximal efficacy in neuroprotection and diabetic neuropathy .

- DHLA’s superior membrane permeability and thiol reactivity make it more effective in mitigating ischemia-reperfusion injury .

| Parameter | ALA | DHLA |

|---|---|---|

| Redox state | Oxidized (disulfide) | Reduced (dithiol) |

| ROS scavenging capacity | Moderate | High (superoxide, peroxyl) |

| NF-κB modulation | Inhibits DNA binding | Enhances DNA binding |

| Bioavailability | Requires cellular reduction | Directly active |

γ-Lipoic Acid

Structural Differences

Functional Overlap and Limitations

Glutathione (GSH)

Mechanistic Contrasts

- Administration: GSH cannot be administered directly due to poor cellular uptake, whereas DHLA is bioavailable and boosts intracellular GSH levels .

- Synergy : DHLA regenerates oxidized GSH (GSSG) and works synergistically with GSH in neutralizing lipid peroxidation byproducts .

| Parameter | GSH | DHLA |

|---|---|---|

| Cellular uptake | Limited | High |

| Direct ROS scavenging | Moderate (requires GPx/GR) | High (direct dithiol reactivity) |

| Blood-brain barrier | Poor | Crosses effectively |

Dithiothreitol (DTT)

Key Differences in Redox Activity

- Despite similar reduction potentials (−0.29 to −0.33 V), DHLA is ineffective at degrading H₂O₂, unlike DTT .

- DHLA’s physiological relevance is higher due to endogenous synthesis, whereas DTT is a synthetic reagent .

Ferulic Acid (FA)

Antioxidant Mechanisms

- FA, a polyphenol, scavenges radicals and upregulates cytoprotective enzymes (e.g., heme oxygenase-1) but lacks DHLA’s role in mitochondrial metabolism .

- DHLA’s dual function as an antioxidant and metabolic cofactor (e.g., in glycine cleavage) makes it unique in multitarget therapies for AD .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.